1-(2-Hydroxyéthyl)pipéridine-4-carboxylate de méthyle

Vue d'ensemble

Description

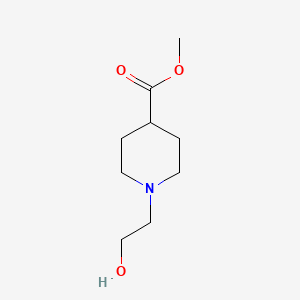

Methyl 1-(2-hydroxyethyl)piperidine-4-carboxylate: is a chemical compound belonging to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a hydroxyethyl group attached to the nitrogen atom of the piperidine ring and a carboxylate ester group.

Synthetic Routes and Reaction Conditions:

Starting Materials:

Reaction Steps: The carboxylic acid group of piperidine-4-carboxylic acid is first activated using a coupling agent like dicyclohexylcarbodiimide (DCC) to form a reactive intermediate. This intermediate is then reacted with 2-hydroxyethyl bromide to introduce the hydroxyethyl group.

Final Step: The resulting intermediate is then esterified using methanol in the presence of an acid catalyst to yield Methyl 1-(2-hydroxyethyl)piperidine-4-carboxylate.

Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, is also being explored to make the process more environmentally friendly.

Types of Reactions:

Oxidation: Methyl 1-(2-hydroxyethyl)piperidine-4-carboxylate can undergo oxidation reactions to form corresponding oxo-compounds.

Reduction: Reduction reactions can be employed to convert the carboxylate group to an alcohol.

Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed:

Oxidation Products: Piperidine-4-carboxylic acid derivatives.

Reduction Products: Piperidine-4-carboxylic acid alcohol derivatives.

Substitution Products: Piperidine-4-carboxylic acid derivatives with various functional groups.

Applications De Recherche Scientifique

Synthesis Overview

- Starting Materials: Piperidine, hydroxyethyl derivatives, and carboxylic acid chlorides or anhydrides.

- Reagents: Common reagents include triethylamine as a base and solvents like methanol or dichloromethane.

- Yield Optimization: Techniques such as chromatography are employed to purify the final product.

Drug Development

Methyl 1-(2-hydroxyethyl)piperidine-4-carboxylate has been investigated for its potential in drug development due to its ability to interact with biological targets. It serves as a scaffold for synthesizing various pharmacologically active compounds.

- Example Compounds:

Research has indicated that this compound may exhibit various biological activities, including:

- Inhibition of Enzymes: Studies have explored its role in inhibiting soluble epoxide hydrolase (sEH), which is linked to inflammation pathways .

- Antimicrobial Properties: Some derivatives have shown effectiveness against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis .

Case Study 1: Analgesic Properties

A study on the compound G1, derived from methyl 1-(2-hydroxyethyl)piperidine-4-carboxylate, demonstrated significant analgesic effects in CFA-induced arthritis models. The compound was noted for its ability to reduce inflammatory markers and improve survival rates in sepsis models .

Case Study 2: Tuberculosis Treatment

Recent structure-activity relationship (SAR) studies revealed that piperidine derivatives can inhibit key enzymes involved in menaquinone biosynthesis in Mycobacterium tuberculosis. Methyl 1-(2-hydroxyethyl)piperidine-4-carboxylate analogs were part of this investigation, highlighting their potential as new anti-tuberculosis agents .

Potential Therapeutic Uses

The therapeutic implications of methyl 1-(2-hydroxyethyl)piperidine-4-carboxylate extend to:

- Pain Management: Due to its analgesic properties.

- Anti-inflammatory Treatments: Potential applications in conditions characterized by chronic inflammation.

- Antimicrobial Agents: Further exploration could lead to new treatments for resistant bacterial strains.

Comparative Analysis of Related Compounds

To better understand the unique properties of methyl 1-(2-hydroxyethyl)piperidine-4-carboxylate, a comparison with structurally related compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate | Hydroxy group instead of methoxy | Potentially different biological activity |

| Methyl 1-(2-methoxycarbonyl)piperidine-4-carboxylate | Methyl ester instead of ethyl | Variations in ester group influence pharmacokinetics |

| Ethyl 1-methylpiperidine-4-carboxylate | Methyl substitution on piperidine | Different pharmacological profiles |

Mécanisme D'action

Target of Action

It is known that this compound is a member of the piperidine chemical family . Piperidines are structural components of piperine, which is a plant extract from the genus Piper, or pepper .

Mode of Action

It is presumed that this compound interacts with the olfactory system consisting of odorant receptors (ORs) that need a common co-receptor (ORCO), and of ionotropic receptors (IR) . This interaction leads to the inability of certain organisms, such as insects, to recognize their host’s cues .

Biochemical Pathways

It is known that this compound is expected to stimulate the sensory hairs on the antennae of insects , which suggests that it may affect the olfactory signaling pathways in these organisms.

Pharmacokinetics

It is known that this compound is a liquid at room temperature , which suggests that it may be absorbed through the skin or mucous membranes.

Result of Action

It is known that this compound can interfere with the ability of certain organisms, such as insects, to recognize their host’s cues . This suggests that it may have a disruptive effect on the behavior of these organisms.

Comparaison Avec Des Composés Similaires

Methyl 1-(2-hydroxyethyl)piperidine-3-carboxylate

Methyl 1-(2-hydroxyethyl)piperidine-2-carboxylate

Methyl 1-(2-hydroxyethyl)piperidine-5-carboxylate

Uniqueness: Methyl 1-(2-hydroxyethyl)piperidine-4-carboxylate is unique due to its specific position of the hydroxyethyl group on the piperidine ring, which influences its reactivity and biological activity compared to its isomers.

This comprehensive overview provides a detailed insight into the compound's properties, synthesis, reactions, applications, and comparison with similar compounds

Activité Biologique

Methyl 1-(2-hydroxyethyl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Methyl 1-(2-hydroxyethyl)piperidine-4-carboxylate features a piperidine ring with a hydroxyl group and a carboxylate ester, which contributes to its unique chemical properties. The molecular formula of this compound is , with a molecular weight of approximately 185.24 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 185.24 g/mol |

| Functional Groups | Hydroxyl, Carboxylate |

Biological Activities

- Antiviral Properties : Recent studies have indicated that piperidine derivatives, including methyl 1-(2-hydroxyethyl)piperidine-4-carboxylate, exhibit antiviral activity against various pathogens, including HIV. The mechanism involves mimicking CD4 receptor interactions, enhancing the immune response against infected cells .

- Cytotoxic Effects : Research has shown that certain piperidine derivatives can induce cytotoxicity in cancer cell lines. For instance, compounds structurally related to methyl 1-(2-hydroxyethyl)piperidine-4-carboxylate have demonstrated the ability to inhibit tumor growth through apoptosis induction in specific cancer models .

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For example, studies have indicated that piperidine derivatives can act as inhibitors of soluble epoxide hydrolase (sEH), which is implicated in inflammation and pain pathways .

The biological activity of methyl 1-(2-hydroxyethyl)piperidine-4-carboxylate can be attributed to several mechanisms:

- Receptor Modulation : The compound may interact with various receptors, modulating their activity and altering downstream signaling pathways.

- Enzymatic Interference : By inhibiting enzymes such as sEH, the compound can influence inflammatory responses and potentially provide therapeutic benefits in conditions like arthritis and sepsis .

- Cellular Uptake and Metabolism : The presence of the hydroxyl group may enhance solubility and cellular uptake, facilitating its biological effects.

Case Study 1: Antiviral Activity Against HIV

A study explored the efficacy of piperidine derivatives in sensitizing HIV-infected cells to antibody-dependent cellular cytotoxicity (ADCC). Methyl 1-(2-hydroxyethyl)piperidine-4-carboxylate was part of a series that showed enhanced binding affinity to gp120, a viral envelope glycoprotein crucial for HIV entry into cells .

Case Study 2: Cytotoxicity in Cancer Models

In vitro studies assessed the cytotoxic effects of methyl 1-(2-hydroxyethyl)piperidine-4-carboxylate on FaDu hypopharyngeal tumor cells. Results indicated that this compound exhibited significant cytotoxicity compared to standard chemotherapy agents, suggesting its potential as an anticancer agent .

Propriétés

IUPAC Name |

methyl 1-(2-hydroxyethyl)piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-13-9(12)8-2-4-10(5-3-8)6-7-11/h8,11H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBMXGNXYBMWVRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN(CC1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.